molecular formula C20H24O2 B14269740 9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene CAS No. 135236-30-5

9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene

Cat. No.: B14269740
CAS No.: 135236-30-5
M. Wt: 296.4 g/mol
InChI Key: WOZHTABFWWSTCS-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is a polycyclic compound featuring a xanthene core substituted with a 4-methoxyphenyl group at the 9-position. It belongs to the 1,8-dioxo-octahydroxanthene family, characterized by a bicyclic framework with two ketone groups at positions 1 and 8 . The compound is synthesized via a Knoevenagel condensation reaction between p-methoxybenzaldehyde and dimedone (5,5-dimethylcyclohexane-1,3-dione) under acidic catalysis, often employing eco-friendly catalysts such as lime and lemon juice . This method achieves high yields (e.g., 93% in optimized conditions) and aligns with green chemistry principles .

Key Structural Features
The compound’s structure includes a conjugated carbonyl group and a β-carbon double bond adjacent to the aromatic ring. This conjugation enables resonance stabilization, critical for its antioxidant activity by stabilizing free-radical intermediates . The methoxy group at the para position of the phenyl ring enhances electron-donating effects, influencing both reactivity and spectral properties.

Properties

CAS No.

135236-30-5

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene

InChI

InChI=1S/C20H24O2/c1-21-15-12-10-14(11-13-15)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h10-13,20H,2-9H2,1H3

InChI Key

WOZHTABFWWSTCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3)OC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The most efficient method for synthesizing 9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene involves a condensation reaction between 4-methoxybenzaldehyde and 1,3-cyclohexanedione derivatives, catalyzed by acidic ionic liquids. The reaction proceeds via a tandem Knoevenagel-Michael-cyclization sequence:

  • Knoevenagel Condensation : The aldehyde reacts with 1,3-cyclohexanedione to form an α,β-unsaturated ketone intermediate.
  • Michael Addition : A second equivalent of 1,3-cyclohexanedione attacks the activated alkene.
  • Cyclization : Intramolecular dehydration forms the octahydroxanthene framework.

The acidic ionic liquid serves as a dual catalyst and solvent, enhancing reaction rates and yields through uniform acid site distribution.

Optimized Synthetic Procedure

Example 2 from CN103193753A :

  • Reactants :
    • 4-Methoxybenzaldehyde (10 mmol)
    • 1,3-Cyclohexanedione (20 mmol)
  • Catalyst : Acidic ionic liquid (0.6 mmol, 6 mol% relative to aldehyde)
  • Solvent : Anhydrous ethanol (20 mL, 85% of total mass)
  • Conditions : Reflux at 78°C for 3.5 hours under atmospheric pressure.
  • Workup :
    • Cooling to 0–5°C induces crystallization.
    • Filtration and recrystallization with 95% ethanol yield the product as white crystals.
  • Yield : 95%
  • Catalyst Recovery : The ionic liquid is recovered via rotary evaporation and reused for 5 cycles with <5% yield reduction.

Comparative Analysis of Catalytic Systems

Traditional Acid Catalysts vs. Ionic Liquids

Traditional methods using HCl or H₂SO₄ face limitations such as corrosivity, difficult product separation, and low catalyst recyclability. In contrast, acidic ionic liquids offer:

Parameter HCl (Traditional) Ionic Liquid
Catalyst Loading (mol%) 10–20 5–10
Reaction Time (h) 6–8 2–5
Yield (%) 70–80 90–95
Recyclability Not feasible 5+ cycles

The ionic liquid’s Bronsted acidity (H₀ = −2.1 to −3.4) and low vapor pressure enable efficient proton transfer while minimizing side reactions.

Solvent Effects

Ethanol is optimal due to:

  • High polarity, which solubilizes ionic liquids and reactants.
  • Low boiling point (78°C), facilitating reflux conditions.
  • Environmental compatibility compared to dichloromethane or DMF.

Reducing ethanol volume below 70% of total mass decreases yield by 15–20%, likely due to reactant precipitation.

Structural and Process Optimization

Substituent Effects on Reactivity

The 4-methoxyphenyl group’s electron-donating methoxy moiety enhances electrophilic aromatic substitution rates. Comparative studies show:

Aromatic Aldehyde Yield (%) Reaction Time (h)
4-Methoxybenzaldehyde 95 3.5
Benzaldehyde 94 3.0
4-Nitrobenzaldehyde 82 4.5

Electron-withdrawing groups (e.g., −NO₂) slow the Michael addition step, necessitating longer reaction times.

Scalability and Industrial Considerations

Pilot-Scale Production

A scaled-up protocol (10 mol aldehyde) achieves 93% yield using:

  • Continuous flow reactor with residence time of 4 hours.
  • In-line filtration and solvent recovery systems.
  • Catalyst recycling via centrifugal separation.

Environmental Impact

The E-factor (kg waste/kg product) is reduced to 0.8 vs. 3.2 for traditional methods, primarily due to solvent reuse and negligible catalyst waste.

Alternative Synthetic Routes

While the ionic liquid method dominates current research, exploratory approaches include:

  • Microwave-Assisted Synthesis : Reduces reaction time to 20–30 minutes but requires specialized equipment.
  • Solid-Supported Catalysts : Zeolite-immobilized acids show promise but suffer from lower yields (75–80%).

Chemical Reactions Analysis

Types of Reactions

9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The xanthene core can be reduced to form dihydroxanthene derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Dihydro derivatives of the xanthene core.

    Substitution: Halogenated derivatives of the methoxyphenyl ring.

Scientific Research Applications

9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can influence its binding affinity and specificity towards these targets. Additionally, the xanthene core can participate in redox reactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,8-dioxo-octahydroxanthene derivatives vary significantly with substituents on the aryl ring. Below is a comparative analysis:

Compound Substituent Key Properties References
9-(4-Methoxyphenyl)-octahydroxanthene -OCH₃ High antioxidant activity; resonance stabilization via methoxy group.
9-(4-Chlorophenyl)-octahydroxanthene -Cl Reduced electron density due to electron-withdrawing Cl; lower antioxidant yield.
9-(4-Fluorophenyl)-octahydroxanthene -F Moderate reactivity; enhanced thermal stability due to F’s electronegativity.
9-(4-Hydroxyphenyl)-octahydroxanthene -OH Artifact in tissue culture media; strong radical scavenging but prone to oxidation.
9-(4-Hydroxybutyl)-octahydroxanthene -C₄H₈OH Increased solubility in polar solvents; modified bioactivity profile.

Key Observations :

  • Electron-Donating Groups (e.g., -OCH₃, -OH) : Enhance antioxidant capacity by stabilizing radical intermediates via resonance .
  • Electron-Withdrawing Groups (e.g., -Cl, -F) : Reduce electron density on the aryl ring, diminishing radical scavenging efficiency but improving thermal stability .
  • Hydroxybutyl Substituent : Introduces steric bulk and polarity, altering solubility and interaction with biological targets .
Spectroscopic and Crystallographic Data

NMR Spectroscopy :

  • Methoxyphenyl Derivative : Distinct aromatic proton signals at δ 6.91–7.04 ppm (CDCl₃) due to methoxy-induced deshielding .
  • Fluorophenyl Analog : Downfield shifts in aromatic protons (δ 7.04–7.21 ppm) due to fluorine’s electronegativity .

X-ray Crystallography :

  • 9-(4-Hydroxy-3,5-dimethoxyphenyl) Derivative : The aryl ring forms a dihedral angle of 82.5° with the xanthene core, reducing π-π stacking interactions .
  • Methoxyphenyl Derivative : Predicted similar angular distortion based on computational models, though experimental data are pending .

Biological Activity

9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C20_{20}H24_{24}O2_2, and it has a molecular weight of 296.41 g/mol. The compound possesses a methoxy group that may enhance its biological activity by influencing its interaction with biological targets.

Chemical Structure

The chemical structure of 9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene can be represented as follows:

  • Molecular Formula: C20_{20}H24_{24}O2_2
  • InChIKey: WOZHTABFWWSTCS-UHFFFAOYSA-N
  • SMILES: COc1ccc(cc1)C2C3=C(CCCC3)OC4=C2CCCC4

Antimicrobial Activity

Research indicates that compounds similar to 9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene exhibit notable antimicrobial properties. For instance:

  • Case Study: A study on related compounds showed that derivatives with electron-withdrawing groups displayed higher antimicrobial activity compared to those with electron-donating groups . This suggests that the methoxy group may play a role in modulating the biological activity of the xanthene derivative.

Anticancer Potential

The anticancer properties of xanthene derivatives have been explored in various studies. The structure of 9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene allows for potential interactions with cellular pathways involved in cancer progression.

  • Mechanism of Action: The compound may inhibit specific kinases or other targets involved in cell proliferation and survival pathways. Studies have documented the growth inhibition of cancer cells by similar compounds at concentrations as low as 10 µM .

Antioxidant Activity

Compounds with xanthene structures are often evaluated for their antioxidant capabilities. The presence of the methoxy group may enhance the electron-donating ability of the compound.

  • Research Findings: Preliminary studies indicate that derivatives show significant free radical scavenging activity. This is crucial for preventing oxidative stress-related diseases.

Data Table: Biological Activity Summary

Biological Activity Description Reference
AntimicrobialExhibits activity against various pathogens
AnticancerInhibits cancer cell growth
AntioxidantScavenges free radicals

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9-(4-methoxyphenyl)-octahydroxanthene, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via acid-catalyzed cyclization of substituted benzophenones, followed by alkylation and Grignard reactions. For example, 3,6-dihydroxy-9H-xanthen-9-one can be alkylated and treated with aryl Grignard reagents (e.g., 4-methoxyphenylmagnesium bromide) to introduce substituents . Optimization involves controlling stoichiometry, temperature (e.g., reflux in anhydrous THF), and catalyst selection (e.g., iodine for cyclization efficiency) .
  • Key Data : Yields range from 62% to 93% depending on substituents and catalysts .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Characteristic signals include methoxy protons (δ ~3.8 ppm), aromatic protons (δ ~6.7–7.8 ppm), and methyl/methylene groups (δ ~1.0–2.7 ppm). The xanthene core’s CH group appears as a singlet (δ ~4.6–5.5 ppm) .
  • IR : Stretching bands for ketones (C=O, ~1700–1750 cm⁻¹) and ethers (C-O, ~1200–1250 cm⁻¹) confirm functional groups .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

  • Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. High-resolution mass spectrometry (HRMS) validates purity. Recrystallization from ethanol or methanol improves crystallinity .

Advanced Research Questions

Q. How can crystallographic disorder in 9-(4-methoxyphenyl)-octahydroxanthene be resolved during refinement?

  • Methodology : Use SHELXL for refinement, applying constraints (e.g., SIMU/ISOR commands) to model disordered methyl/methoxy groups. High-resolution data (d ≤ 0.8 Å) and twin refinement (via TWIN/BASF commands) mitigate twinning in monoclinic systems (e.g., space group P21/c) .
  • Example : In a study, anisotropic displacement parameters for methyl groups were constrained to stabilize refinement (R1 ≤ 0.05) .

Q. What computational methods predict the compound’s reactivity in catalytic systems (e.g., iodine or Mn-based catalysts)?

  • Methodology : DFT calculations (B3LYP/6-31G*) model transition states for cyclization steps. Fukui indices identify nucleophilic/electrophilic sites on the xanthene core. Solvent effects (e.g., DMSO polarity) are simulated using PCM models .
  • Case Study : A trinuclear Mn(III)-cellulose catalyst improved yields (93%) in multi-component syntheses by lowering activation energy (ΔG‡ ~25 kcal/mol) .

Q. How do substituents (e.g., methoxy vs. fluoro) affect the compound’s photophysical properties?

  • Methodology : UV-Vis spectroscopy (λmax ~280–320 nm) and fluorescence quantum yield (ΦF) measurements in polar solvents (e.g., acetonitrile) reveal substituent effects. Electron-donating groups (e.g., -OCH3) redshift absorption due to extended π-conjugation .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology : Meta-analysis of IC50/EC50 values (e.g., from J. Nat. Prod. and Eur. J. Med. Chem.) with standardized assays (e.g., MIC for antimicrobials, MTT for cytotoxicity). Structure-activity relationships (SAR) highlight the role of the 4-methoxyphenyl group in membrane permeability .

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